

In-depth Technical Guide: Cellular Pathways Modulated by Kdoam-25 Citrate

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Compound of Interest

Compound Name: *Kdoam-25 citrate*

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Abstract

Kdoam-25 citrate has emerged as a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. This technical guide provides a comprehensive overview of the cellular pathways affected by **Kdoam-25 citrate**, with a focus on its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols. By inhibiting KDM5, **Kdoam-25 citrate** elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This activity translates into significant anti-proliferative and cell cycle arrest effects in specific cancer cell models, most notably multiple myeloma. Furthermore, this guide explores the broader implications of KDM5 inhibition by **Kdoam-25 citrate**, including its role in the MIDH1-MDM2-wtTP53 signaling axis in intrahepatic cholangiocarcinoma and its potential to modulate immune responses through the cGAS-STING pathway. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of KDM5 inhibition and the intricate roles of epigenetic regulation in health and disease.

Core Mechanism of Action: Inhibition of KDM5 Histone Demethylases

Kdoam-25 citrate is a potent, cell-permeable inhibitor of the KDM5 family of 2-oxoglutarate (2-OG) dependent oxygenases.[1] These enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for the demethylation of trimethylated lysine 4 on histone H3 (H3K4me3), a hallmark of active gene promoters.[1] By competitively inhibiting KDM5, **Kdoam-25 citrate** prevents the removal of this critical epigenetic mark, leading to a global increase in H3K4me3 levels at transcriptional start sites.[1][2]

Quantitative Inhibition Data

The inhibitory potency of **Kdoam-25 citrate** against the catalytic domains of the KDM5 family members has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target	IC50 (nM)
KDM5A	71
KDM5B	19
KDM5C	69
KDM5D	69

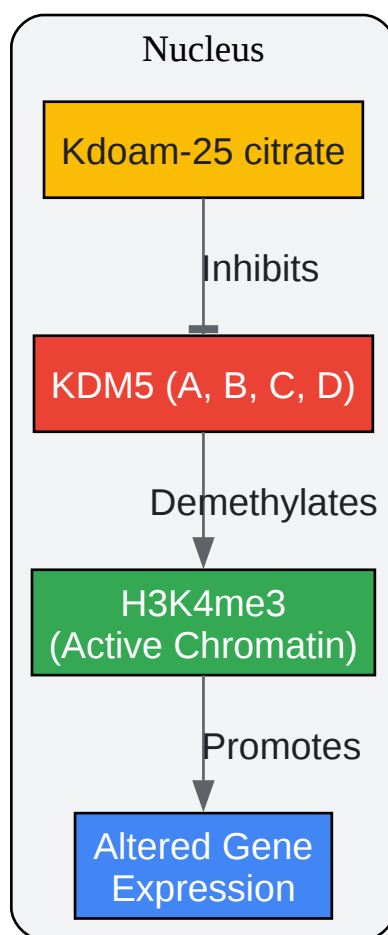
Table 1: In vitro inhibitory activity of Kdoam-25 citrate against KDM5 family enzymes. Data sourced from MedchemExpress.[2]

Cellular Pathways and Downstream Effects

The primary biochemical effect of **Kdoam-25 citrate**, the inhibition of KDM5, triggers a cascade of downstream cellular events. These effects are primarily mediated by the subsequent alterations in gene expression patterns due to the stabilization of H3K4me3 at gene promoters.

Regulation of Gene Expression and Histone Methylation

Treatment of cells with **Kdoam-25 citrate** leads to a significant, dose-dependent increase in global H3K4me3 levels.[2] This effect is particularly pronounced at the transcriptional start sites of numerous genes, effectively reprogramming the cellular transcriptome.



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Core mechanism of **Kdoam-25 citrate** action.

Cell Cycle Arrest and Anti-Proliferative Effects

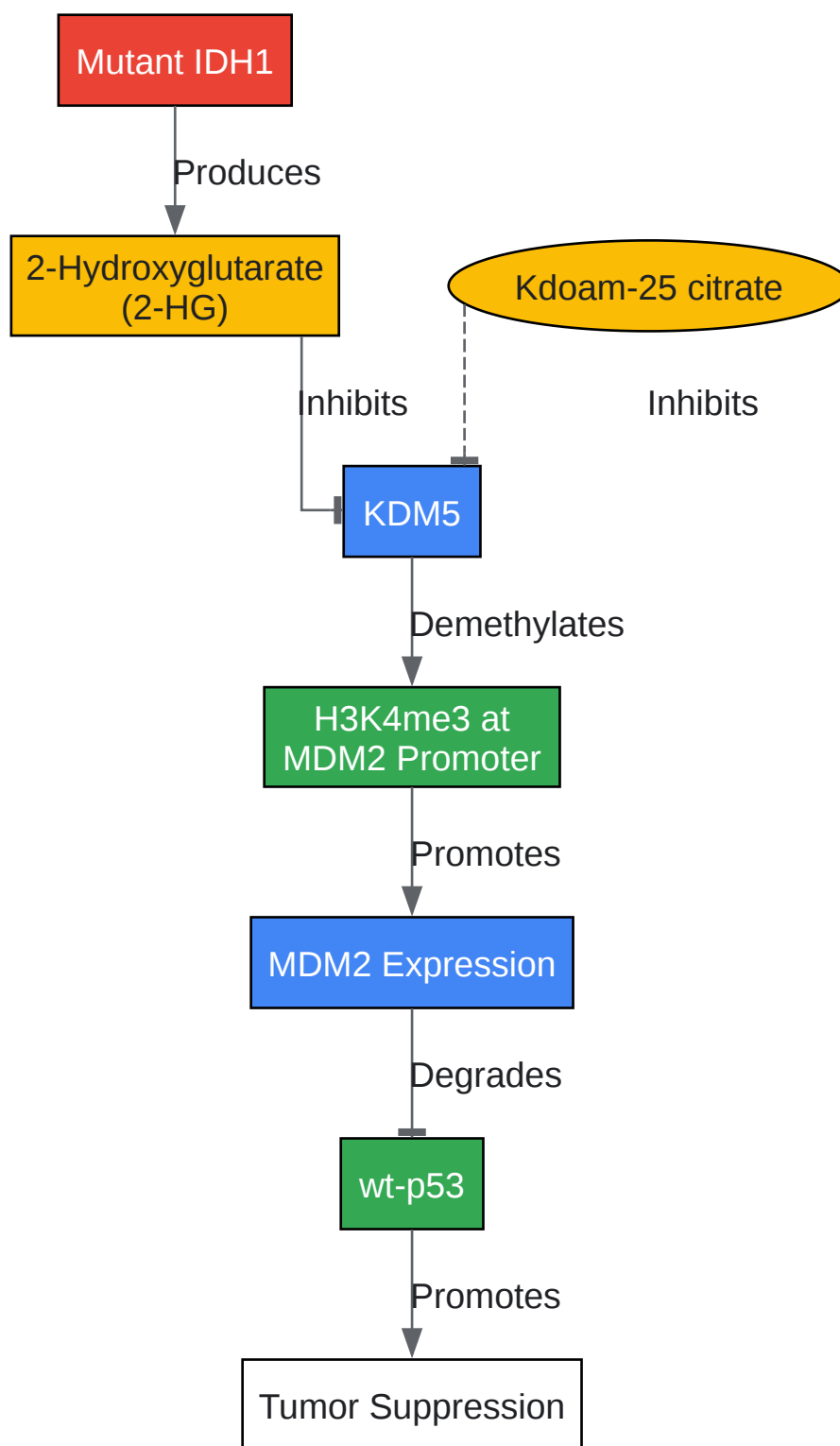
In multiple myeloma (MM) cell lines, particularly MM1S, **Kdoam-25 citrate** has been shown to impair proliferation and induce cell cycle arrest.[1][2] Treatment with **Kdoam-25 citrate** leads to an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G2/M phase.[2] This cytostatic effect is a direct consequence of the altered gene expression profile induced by KDM5 inhibition.

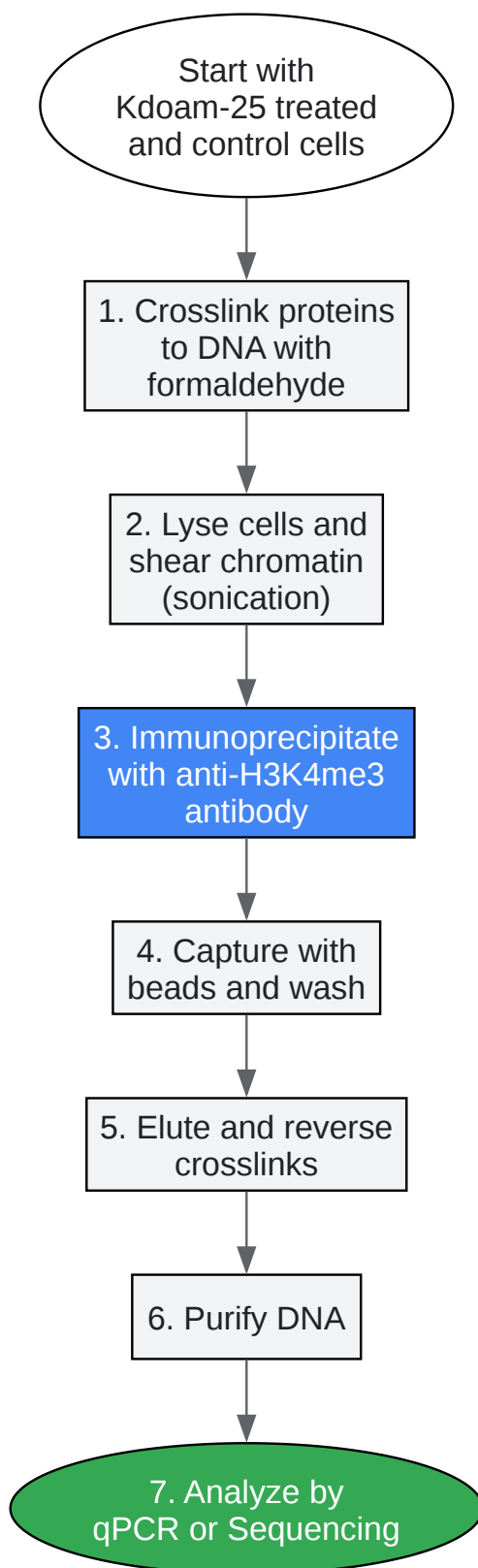
Cell Line	Assay	Endpoint	Value
MM1S	Cell Viability	IC50	~30 μ M (after 5-7 days)
MM1S	Cell Cycle Analysis	Effect	G1 phase arrest

Table 2: Anti-proliferative and cell cycle effects of Kdoam-25 citrate on MM1S cells. Data sourced from MedchemExpress.[2]

The mIDH1-MDM2-wtTP53 Axis in Intrahepatic Cholangiocarcinoma (iCCA)

Recent studies have elucidated a novel signaling pathway involving **Kdoam-25 citrate** in the context of isocitrate dehydrogenase 1 (IDH1) mutated intrahepatic cholangiocarcinoma (iCCA). In IDH1-mutant iCCA cells, the oncometabolite 2-hydroxyglutarate (2-HG) inhibits KDM5 activity, leading to increased H3K4me3 at the MDM2 promoter and subsequent MDM2 upregulation. MDM2, in turn, promotes the degradation of the tumor suppressor p53. Treatment with an inhibitor of mutant IDH1 (mIDH1) reduces 2-HG levels, restoring KDM5 activity and decreasing MDM2 expression. The effect of the mIDH1 inhibitor on MDM2 mRNA levels can be reversed by treatment with **Kdoam-25 citrate**, confirming the role of KDM5 in this pathway.





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